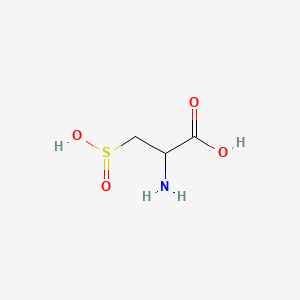

Cysteine sulfinic acid

Descripción general

Descripción

Cysteine sulfinic acid is an organic compound with the nominal formula HO2SCH2CH(NH2)CO2H . It is a rare example of an amino acid bearing a sulfinic acid functional group . It is a white solid that is soluble in water . It is not a coded amino acid, but is produced post-translationally .

Synthesis Analysis

Cysteine sulfinic acid is derived from cysteine . Cysteine is formed from cystathionine via the cystathionine gamma-lyase enzyme . It is either broken down by cysteine lyase or cystathionine gamma-lyase or enters the cysteine sulfinic acid pathway where it is oxidized by cysteine dioxygenase to form cysteine sulfinic acid .Molecular Structure Analysis

The structure of cysteine sulfinic acid was established by X-ray crystallographic analysis . It is a small molecule protected by a molecular cradle .Chemical Reactions Analysis

Cysteine sulfinic acid, in turn, is decarboxylated by sulfinoalanine decarboxylase to form hypotaurine, which in turn is oxidized by hypotaurine dehydrogenase to yield taurine .Physical And Chemical Properties Analysis

Cysteine sulfinic acid is a white solid that is soluble in water . It is a rare example of an amino acid bearing a sulfinic acid functional group . It exists as the zwitterion at neutral pH .Aplicaciones Científicas De Investigación

Taurine Biosynthesis

Cysteine sulfinic acid is pivotal in the biosynthesis of taurine , an essential amino acid in animal tissues. It acts as a substrate for the enzyme cysteine sulfinic acid decarboxylase, which catalyzes the last step of taurine biosynthesis . Taurine plays numerous biological and physiological roles, including osmoregulation, bile salt formation, and the modulation of calcium signaling .

Enzymatic Assay Development

Researchers have developed novel assay methods for human cysteine sulfinic acid decarboxylase using cysteine sulfinic acid. These methods, such as circular dichroism-based assays, offer simplicity and reduced execution time, facilitating studies on the enzyme’s catalytic mechanism .

Post-Translational Modifications

Cysteine sulfinic acid is involved in post-translational modifications of proteins. It can be further oxidized to cysteine sulfonic acid, serving as a biomarker for oxidative stress and indicating oxidative damage to proteins .

Protein Structure Analysis

The incorporation of cysteine sulfinic acid into peptides allows for the analysis of protein structural changes upon oxidation. This is crucial for understanding the conformational preferences and the impact of oxidative modifications on protein function .

Redox Signaling

Cysteine sulfinic acid plays a role in redox signaling by acting as an activator for certain proteins upon its oxidation from a cysteine thiol. This modification is considered a marker for oxidative stress and is essential for maintaining redox homeostasis .

Fluorescence Measurement

In biochemical research, cysteine sulfinic acid is used in fluorescence measurements to study cysteine oxidation. This application is significant for tracking changes in cysteine levels under various experimental conditions .

Solid-Phase Peptide Synthesis

Cysteine sulfinic acid is utilized in solid-phase peptide synthesis, where it is incorporated into peptides to study the effects of cysteine oxidation on peptide structure and function .

Neurotransmitter Synthesis

Cysteine sulfinic acid is a precursor in the synthesis of the neurotransmitter hypotaurine . This process is vital for the production of compounds that function in neurotransmission and neuroprotection .

Mecanismo De Acción

- Its primary targets include:

- Proteins : CSA can react with endogenous or exogenous electrophiles, forming covalent bonds with proteins. These modifications alter cellular states and functions .

- Enzymes : CSA interacts with enzymes involved in metabolic pathways, such as cysteine dioxygenases and cysteine sulfinic acid decarboxylase .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Understanding CSA’s multifaceted role can aid in developing novel cancer therapies and enhancing our comprehension of tumor biology . 🌟

Direcciones Futuras

Cysteine sulfinic acid has been attracting increasing attention due to their crucial roles in a variety of cellular processes, including transcription regulation, signal transduction, and the regulation of oxygen metabolism and oxidative stress responses . Therefore, it can enhance the comprehension of the role of cysteine in tumor biology which can help in the development of novel effective cancer therapies .

Propiedades

IUPAC Name |

2-amino-3-sulfinopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVPTQAUNPRNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336725 | |

| Record name | 2-Amino-3-sulfinopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500456 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Cysteine sulfinic acid | |

CAS RN |

2381-08-0 | |

| Record name | Cysteine sulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-sulfinopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYSTEINESULFINIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZY4HYK4ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

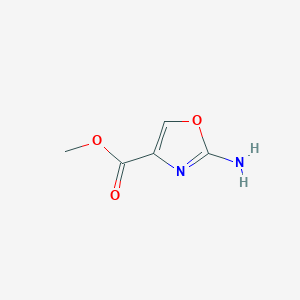

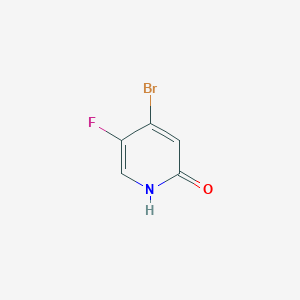

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)

![Imidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B1346416.png)